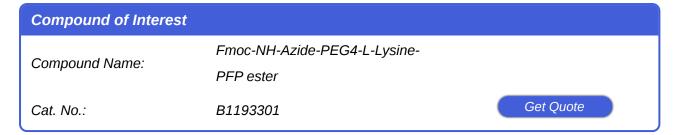


molecular weight of Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the use of **Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester**, a heterobifunctional crosslinker. This reagent is instrumental in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.

Core Compound Specifications

Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester is a versatile molecule incorporating several key functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a pentafluorophenyl (PFP) ester, an azide group, and a polyethylene glycol (PEG) spacer. The PFP ester provides a reactive site for conjugation to primary amines, while the azide group enables "click chemistry" reactions. The Fmoc group offers a temporary protecting group for the α -amine of the lysine, and the hydrophilic PEG4 spacer enhances solubility in aqueous media.[1][2]

Quantitative Data Summary

The key quantitative parameters of **Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester** are summarized in the table below.



| Parameter | Value | Reference(s) |
|--------------------|--------------------------------|-------------------------------|
| Molecular Weight | 807.76 g/mol (or 807.8 g/mol) | INVALID-LINK,INVALID- LINK |
| Molecular Formula | C38H42F5N5O9 | INVALID-LINK,INVALID- LINK |
| Purity | Typically ≥95% or 98% | INVALID-LINK |
| Storage Conditions | -20°C, desiccated | INVALID-LINK,INVALID- LINK |
| Solubility | Soluble in DMSO, DCM, DMF | INVALID-LINK |

Experimental Protocols

The following protocols provide detailed methodologies for the key applications of **Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester**.

Protocol 1: Labeling of Amine-Containing Biomolecules

This protocol describes the conjugation of the PFP ester to primary amines on a biomolecule, such as the lysine residues of a protein.

Materials:

- Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester
- Amine-containing biomolecule (e.g., antibody, protein)
- Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5, or 0.1 M phosphate-buffered saline (PBS), pH 7.2-8.0.[3][4] Avoid buffers containing primary amines (e.g., Tris, glycine).[3]
 [5]
- Anhydrous DMSO or DMF
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column or dialysis equipment for purification



Procedure:

- Biomolecule Preparation: Prepare the biomolecule in the chosen reaction buffer at a concentration of 1-10 mg/mL. If necessary, exchange the buffer using a desalting column or dialysis to remove any interfering primary amines.[3][4]
- Reagent Preparation: Immediately before use, dissolve the Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[5][6] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and can hydrolyze.[3][5]
- Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the biomolecule solution.[4] The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
 [6] Gentle mixing during incubation is recommended.
- Quenching: Quench any unreacted PFP ester by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
- Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[3]

Protocol 2: Fmoc-Group Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

- Fmoc-labeled biomolecule from Protocol 1
- Deprotection Solution: 20% (v/v) piperidine in DMF.[7][8]
- · DMF for washing

Procedure:



- If the labeled biomolecule is on a solid support (e.g., resin), swell the resin in DMF.[8] If in solution, ensure the biomolecule is compatible with the deprotection solution.
- Treat the Fmoc-labeled biomolecule with the deprotection solution. A two-step process is often recommended for complete removal.
 - First treatment: Add the deprotection solution and incubate for 2-5 minutes at room temperature.[7]
 - Second treatment: Drain the solution and add a fresh portion of the deprotection solution.
 Incubate for an additional 5-10 minutes.[7][9]
- Wash the deprotected biomolecule thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[8]
- Proceed to the next step (e.g., further conjugation) or purify as needed.

Protocol 3: Azide-Alkyne Click Chemistry

The exposed azide group can be reacted with an alkyne-containing molecule via either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) cycloaddition.

3a. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

- Azide-labeled biomolecule
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)[10]
- Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)[10][11]
- Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM in water)[10][11]
- Reaction Buffer: PBS or other biocompatible buffer, pH 7-8

Procedure:



- In a reaction tube, combine the azide-labeled biomolecule and the alkyne-containing molecule in the reaction buffer.
- Prepare a premix of CuSO4 and the ligand. A 1:5 molar ratio of copper to ligand is often
 used to protect the biomolecule from oxidative damage.[10][12]
- Add the copper/ligand premix to the reaction mixture.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]
- Incubate the reaction at room temperature for 1-4 hours, protected from light.[11]
- Purify the resulting conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the copper catalyst and excess reagents.

3b. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for applications in living systems.

Materials:

- Azide-labeled biomolecule
- Strained alkyne-containing molecule (e.g., DBCO, BCN)
- Reaction Buffer: PBS or other biocompatible buffer, pH 7-8

Procedure:

- Combine the azide-labeled biomolecule and the strained alkyne-containing molecule in the reaction buffer. A 1.5- to 10-fold molar excess of the strained alkyne is typically used.
- Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.[13]
- The reaction proceeds without the need for a catalyst.[14]
- Purify the conjugate using an appropriate method to remove any unreacted alkyne.



Visualizations Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving **Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester**.

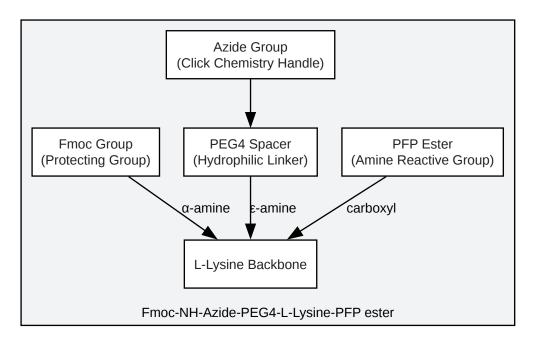


Figure 1: General Structure

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Caption: Molecular components of the crosslinker.



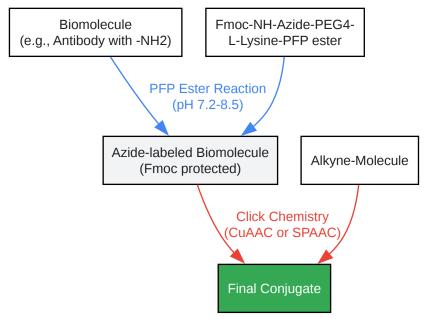


Figure 2: Two-Step Bioconjugation Workflow

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Caption: Workflow for biomolecule conjugation.

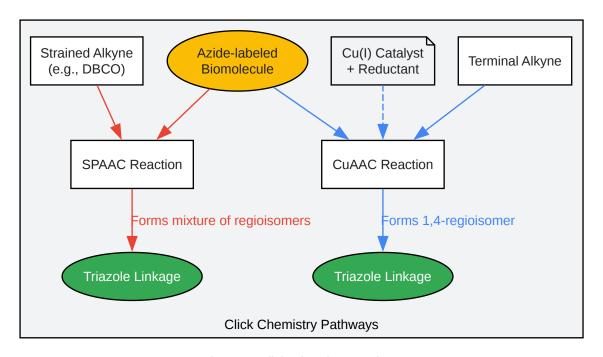


Figure 3: Click Chemistry Options

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Caption: Comparison of click chemistry routes.

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- To cite this document: BenchChem. [molecular weight of Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193301#molecular-weight-of-fmoc-nh-azide-peg4-l-lysine-pfp-ester]



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